1,2,3-Trihydroxy-1,2,3,4-tetrahydrobenzo[a]pyrene
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Overview
Description
Preparation Methods
Industrial Production: Unfortunately, information on large-scale industrial production methods for this compound is limited.
Chemical Reactions Analysis
Reactivity: 1,2,3-trihydroxy-1,2,3,4-tetrahydrobenzo[a]pyrene can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed during these reactions would depend on reaction conditions and reagents.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stability, and interactions with other molecules.
Biology: Investigations into its potential effects on cellular processes and biological systems.
Medicine: Understanding its impact on health, including potential carcinogenic properties.
Industry: Limited information exists on industrial applications.
Mechanism of Action
Targets: The exact molecular targets of 1,2,3-trihydroxy-1,2,3,4-tetrahydrobenzo[a]pyrene are not well-characterized.
Pathways: It likely interacts with cellular components, affecting gene expression, oxidative stress, and DNA damage repair pathways.
Comparison with Similar Compounds
Uniqueness: Its unique structure, combining hydroxyl groups and aromatic rings, sets it apart.
Similar Compounds: Other tetrahydroxybenzenes (benzenetetrols) share similarities but differ in substitution patterns.
Properties
Molecular Formula |
C20H16O3 |
---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
(7R,8R,9R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9-triol |
InChI |
InChI=1S/C20H16O3/c21-16-9-14-13-7-6-11-3-1-2-10-4-5-12(18(13)17(10)11)8-15(14)19(22)20(16)23/h1-8,16,19-23H,9H2/t16-,19-,20-/m1/s1 |
InChI Key |
GFANZDFKCCJYRF-NSISKUIASA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C2=C1C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3)O)O)O |
Canonical SMILES |
C1C(C(C(C2=C1C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3)O)O)O |
Origin of Product |
United States |
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